molecular formula C7H3N3O2 B591296 Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole CAS No. 126877-68-7

Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole

Cat. No.: B591296
CAS No.: 126877-68-7
M. Wt: 161.12
InChI Key: BAOCZPOTAQWLOL-UHFFFAOYSA-N
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Description

Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole is a heterocyclic compound with a unique structure that combines an oxazole ring and a benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole typically involves multi-step reactions. One common method includes the substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions often require controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted benzoxadiazole compounds.

Scientific Research Applications

Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to target hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in the response to low oxygen levels in cells . By inhibiting HIF-1, this compound can potentially disrupt the processes that allow cancer cells to survive and proliferate under hypoxic conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]oxadiazole: This compound shares a similar structure but lacks the oxazole ring.

    Benzo[c][1,2,5]thiadiazole: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole is unique due to its combined oxazole and benzoxadiazole rings, which confer specific chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in scientific research.

Properties

CAS No.

126877-68-7

Molecular Formula

C7H3N3O2

Molecular Weight

161.12

IUPAC Name

[1,2]oxazolo[5,4-g][2,1,3]benzoxadiazole

InChI

InChI=1S/C7H3N3O2/c1-2-6-4(3-8-11-6)7-5(1)9-12-10-7/h1-3H

InChI Key

BAOCZPOTAQWLOL-UHFFFAOYSA-N

SMILES

C1=CC2=NON=C2C3=C1ON=C3

Synonyms

Isoxazolo[4,5-e]-2,1,3-benzoxadiazole (9CI)

Origin of Product

United States

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